2-Methyl-2-[(prop-2-en-1-yl)oxy]butane
Description
2-Methyl-2-[(prop-2-en-1-yl)oxy]butane is a branched ether compound characterized by a tert-butoxy group substituted with a propenyl (allyl) moiety. Its molecular formula is C₈H₁₄O, and its structure features a central oxygen atom linking a 2-methylbutane chain to an allyl group. Its allyl ether functionality suggests susceptibility to rearrangement reactions (e.g., Claisen rearrangement) or polymerization under specific conditions.
Properties
CAS No. |
54269-84-0 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-methyl-2-prop-2-enoxybutane |
InChI |
InChI=1S/C8H16O/c1-5-7-9-8(3,4)6-2/h5H,1,6-7H2,2-4H3 |
InChI Key |
XWDYFVMBWGGLNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl Acetate)
- Structure : Aromatic ester with a propenyl group attached to a phenyl ring and an acetyloxy substituent.
- Molecular Formula : C₁₇H₂₀O₂ (CAS 61499-22-7) .
- Key Differences :
- Functional Group: Chavicyl acetate is an ester , whereas 2-methyl-2-[(prop-2-en-1-yl)oxy]butane is an ether .
- Reactivity: The ester group in chavicyl acetate confers susceptibility to hydrolysis, while the allyl ether in the target compound may undergo thermal rearrangements.
- Applications: Chavicyl acetate is used in flavoring agents due to its spicy odor, contrasting with the likely industrial or synthetic uses of the target compound .
(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate
- Structure : Epoxide-containing ester with branched alkyl and aryl groups (CAS 22518-07-6) .
- Molecular Formula : C₁₉H₂₆O₅.
- Key Differences :
- Functional Group: This compound is a polyfunctional ester with an epoxide ring, while the target compound is a simpler ether.
- Complexity: The presence of multiple reactive sites (epoxide, ester) makes it suitable for pharmaceutical or agrochemical synthesis, unlike the more straightforward allyl ether .
Physico-Chemical Properties
Reactivity and Stability
- Allyl Ethers vs. Esters :
- Allyl ethers like this compound are prone to Claisen rearrangement at elevated temperatures, forming γ,δ-unsaturated carbonyl compounds. In contrast, esters (e.g., chavicyl acetate) undergo hydrolysis or transesterification .
- The epoxide group in the ester compound (CAS 22518-07-6) introduces ring-opening reactivity, expanding its utility in cross-linking or polymer chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
